(Z)-But-2-en-2-ylboronic acid

Description

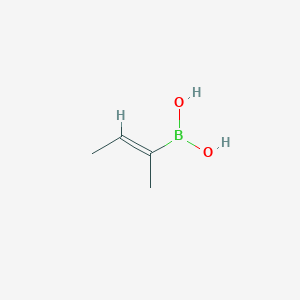

(Z)-But-2-en-2-ylboronic acid is an alkenylboronic acid characterized by a Z-configuration (cis arrangement) around the double bond at the 2-position of the butene backbone. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as nucleophilic partners for aryl or alkenyl halides . The Z-configuration introduces steric and electronic effects that influence reactivity and stereoselectivity in coupling reactions. While the free boronic acid form is reactive, it is often stabilized as a pinacol ester (e.g., (Z)-2-Buten-2-ylboronic acid pinacol ester, CAS 91890-00-5), which enhances shelf stability and solubility .

Properties

IUPAC Name |

[(Z)-but-2-en-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXHEPSOPWJNJB-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=CC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C(=C/C)/C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration: One common method for synthesizing (Z)-But-2-en-2-ylboronic acid involves the hydroboration of but-2-yne with a borane reagent, followed by oxidation. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where an alkenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes, utilizing borane reagents and transition metal catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

(Z)-But-2-en-2-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl bromides, enabling the synthesis of styrenyl derivatives. This reaction proceeds via transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds .

| Reaction Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | Base, THF, 80°C | Styrenyl derivative | 75–90% |

Palladium-Carbene Cross-Coupling

In the presence of α-diazocarbonyl compounds, this compound undergoes a tandem transmetalation-carbene insertion pathway. Key steps include:

-

Oxidative addition of the boronic acid to Pd(0), forming a Pd(II)-aryl intermediate .

-

Carbene formation via reaction with α-diazocarbonyl compounds.

-

Migratory insertion of the aryl group into the carbene, followed by β-hydride elimination to yield α-aryl-α,β-unsaturated carbonyl derivatives .

| Catalyst | Oxidant | Substrate | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Benzoquinone (BQ) | α-Diazoketone | α-Aryl-α,β-unsaturated ketone | 82% |

[2+2] Cycloaddition Reactions

This compound acts as a dienophile in photoinduced [2+2] cycloadditions. Coordination of the boronic acid with alcohols directs regioselectivity, while triplet energy transfer from a photosensitizer (e.g., fac-Ir(ppy)₃) enables reactivity under mild conditions .

Key Factors Influencing Reactivity

-

Sensitizer : Higher triplet energy sensitizers (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) improve reaction rates.

-

Solvent : Nonpolar solvents (e.g., toluene) enhance boronate-alcohol coordination.

-

Substitution : Electron-deficient alkenes exhibit higher reactivity .

| Substrate | Sensitizer | Solvent | Product | Yield | Selectivity (Z/E) |

|---|---|---|---|---|---|

| StyrenylBpin | Ir(ppy)₃ | Toluene | Cyclobutane derivative | 89% | 8:1 |

Transmetalation in Cross-Coupling

The boronic acid group facilitates transmetalation with palladium catalysts, forming stable intermediates critical for cross-coupling efficiency. For example, in Suzuki-Miyaura reactions, the boronate-Pd complex undergoes reductive elimination to form biaryl products .

Directed Cycloadditions

Coordination of the boronic acid with hydroxyl groups (e.g., allylic alcohols) enables regioselective [2+2] cycloadditions. This temporary coordination lowers the activation energy for triplet energy transfer, enabling reactivity at ambient temperatures .

Scientific Research Applications

Chemistry:

Catalysis: (Z)-But-2-en-2-ylboronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.

Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine:

Drug Development: It is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry:

Materials Science: this compound is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Z)-But-2-en-2-ylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, including catalysis and bioconjugation.

Comparison with Similar Compounds

(Z)-But-2-en-2-ylboronic Acid vs. Its Pinacol Ester

The pinacol ester derivative replaces the boronic acid’s hydroxyl groups with a pinacol (C₆H₁₂O₂) moiety, increasing molecular weight from ~98 g/mol (acid) to 182.07 g/mol (ester) and improving stability . The ester’s reduced hygroscopicity makes it preferable for storage and handling.

(Z)- vs. (E)-But-2-en-2-ylboronic Acid

Isomeric differences (Z vs. E) alter steric profiles.

Comparison with Arylboronic Acids

Alkenylboronic acids like this compound generally exhibit higher reactivity in Suzuki couplings than arylboronic acids due to enhanced electron density at the boron center. However, they are more prone to protodeboronation under basic conditions.

Reactivity and Stability

- Free Acid : Highly reactive but prone to oxidation and dimerization. Requires anhydrous conditions for storage.

- Pinacol Ester : Stable under ambient conditions but requires hydrolysis (e.g., with aqueous HCl) to regenerate the active boronic acid .

- Complex Boronic Acids : The compound (R)-1-((2S,3R)-3-hydroxy-2-(6-phenylpicolinamido)butanamido)-3-methylbutylboronic Acid (C₂₁H₂₈BN₃O₅, MW 413.28 g/mol) exemplifies a pharmaceutically relevant boronic acid with enhanced specificity for biological targets, such as proteasome inhibition . Its bulky, functionalized structure contrasts sharply with the simplicity of alkenylboronic acids.

Data Tables

*Calculated based on ester data.

Biological Activity

(Z)-But-2-en-2-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This unique property allows them to function as inhibitors for various enzymes, including proteases and glycosidases. The biological activity of boronic acids is largely attributed to their interactions with specific biomolecules, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites. For example, it can reversibly bind to serine residues in serine proteases, disrupting their catalytic activity.

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cell death pathways. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines through these mechanisms.

- Antibacterial Properties : The compound exhibits antibacterial activity against several strains of bacteria by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This makes it a potential candidate for combination therapies aimed at overcoming antibiotic resistance.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity. The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest at G2/M phase |

| HeLa | 12 | Inhibition of proteasome activity |

Antibacterial Activity

In vitro studies showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 5 mg/mL. Its mechanism involves the inhibition of β-lactamase enzymes, which are critical for bacterial resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 4 |

Therapeutic Applications

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, this compound is being explored as a potential treatment for various cancers.

- Antibiotic Resistance : Its role in inhibiting β-lactamases positions it as a valuable adjunct in combination therapies for treating resistant bacterial infections.

- Metabolic Disorders : Preliminary studies suggest that boronic acids may influence glucose metabolism and lipid profiles, indicating potential applications in diabetes management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-But-2-en-2-ylboronic acid with high stereochemical purity?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or hydroboration of alkynes. For stereochemical control, use hydroboration with pinacol borane and a Z-selective catalyst (e.g., Rhodium complexes). Purification via column chromatography with silica gel (hexane/ethyl acetate) ensures removal of diastereomers. Characterization by and NMR confirms stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR: Identify vinyl proton splitting patterns (doublets for Z-configuration).

- NMR: Confirm boronic acid moiety (δ ~30 ppm).

- IR Spectroscopy: Detect B-O stretches (~1340 cm).

- HPLC with chiral columns: Assess stereochemical purity. Always compare data with literature values for validation .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture or oxygen. Use septum-sealed vials for aliquots. Monitor stability via periodic NMR checks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the substrate scope of this compound in Chan–Lam coupling reactions?

- Methodological Answer :

Substrate Selection : Test aryl/heteroaryl oximes (e.g., chalcone vs. dba oximes) to evaluate electronic/steric effects.

Catalytic Conditions : Vary Cu(OAc) equivalents (1–2 equiv) and reaction time (12–24 hrs).

Analytical Workflow : Monitor yields via LC-MS and isolate products using preparative TLC. Compare results with cyclohexenylboronic acid controls .

Q. What methodologies are recommended for analyzing contradictory catalytic efficiency data reported in different studies?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare yields across studies; identify outliers due to solvent polarity or catalyst loading.

- Controlled Replication : Reproduce experiments using identical reagents (e.g., Cu source, solvent batch).

- Meta-Analysis : Cross-reference with databases (e.g., Reaxys) to contextualize anomalies in reaction conditions .

Q. How can kinetic studies be optimized to determine the stereochemical stability of this compound under varying reaction conditions?

- Methodological Answer :

Variable Screening : Test temperature (25–80°C), solvent polarity (DMSO vs. toluene), and pH.

Kinetic Profiling : Use NMR time-course experiments to track Z→E isomerization.

Computational Modeling : Apply DFT calculations to predict activation barriers for isomerization pathways .

Data Analysis & Reporting Standards

Q. How should researchers address discrepancies in reported reaction yields for this compound-mediated transformations?

- Methodological Answer :

- Error Analysis : Quantify impurities via GC-MS; recalibrate internal standards.

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

- Reporting Compliance : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., full catalyst specs, solvent grades) .

Q. What statistical approaches are appropriate for validating the stereoselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Chiral HPLC : Calculate enantiomeric excess (ee) using peak integration.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate reaction parameters (e.g., temperature, catalyst) with ee.

- Error Bars : Report ±3σ confidence intervals for triplicate runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.